An In-depth Technical Guide to the Chemical Structure and Analysis of Alpha-5-Methyluridine
An In-depth Technical Guide to the Chemical Structure and Analysis of Alpha-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-5-Methyluridine, more commonly known as 5-Methyluridine (B1664183) (m5U) or ribothymidine, is a pyrimidine (B1678525) nucleoside distinguished by a methyl group at the fifth position of the uracil (B121893) ring. As the ribonucleoside counterpart to thymidine, it is a crucial component in the study of nucleic acid metabolism and function.[1][2] This modified nucleoside is most notably found in the T-loop of transfer RNA (tRNA), where it plays a significant role in stabilizing the molecule's tertiary structure.[3] Its presence has also been identified in other non-coding RNAs, and it is gaining attention as a potential biomarker in various disease states, including cancer.[2][3] This guide provides a comprehensive overview of the chemical structure, quantitative analytical data, experimental protocols for its synthesis and characterization, and its biological significance.
Chemical Structure and Identification
5-Methyluridine consists of a thymine (B56734) base (5-methyluracil) attached to a ribose sugar via a β-N1-glycosidic bond.
Systematic IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[1]
Chemical Formula: C₁₀H₁₄N₂O₆[4]
Molecular Weight: 258.23 g/mol [4]
CAS Number: 1463-10-1[1]
Below is a two-dimensional representation of the chemical structure of 5-Methyluridine.
Quantitative Data
Crystallographic Data
The crystal structure of 5-methyluridine has been determined by X-ray diffraction analysis. The compound crystallizes in the orthorhombic space group P21212 with four molecules per unit cell. The unit cell dimensions are a= 14.026 Å, b= 17.302 Å, and c=4.861 Å. The torsion angle describing the relative orientation of the pyrimidine base and the ribose sugar is -29.4°.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P21212 |
| a | 14.026 Å |
| b | 17.302 Å |
| c | 4.861 Å |
| Z | 4 |
| Torsion Angle (C6-N1-C1'-O4') | -29.4° |
Table 1: Crystallographic Data for 5-Methyluridine.
A comprehensive list of intramolecular bond distances and angles for the heavy atoms is provided below.
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.379 | C4'-C5' | 1.517 |
| C2-N3 | 1.383 | C5'-O5' | 1.428 |
| N3-C4 | 1.385 | C1'-O4' | 1.416 |
| C4-C5 | 1.450 | C4'-O4' | 1.453 |
| C5-C6 | 1.348 | C2-O2 | 1.221 |
| C6-N1 | 1.381 | C4-O4 | 1.226 |
| C1'-N1 | 1.477 | C5-C7 | 1.503 |
| C1'-C2' | 1.531 | ||
| C2'-C3' | 1.524 | ||
| C3'-C4' | 1.521 |
Table 2: Selected Intramolecular Bond Lengths of 5-Methyluridine.
| Angle | Degrees (°) | Angle | Degrees (°) |
| C6-N1-C2 | 121.2 | N1-C1'-C2' | 113.1 |
| N1-C2-N3 | 115.8 | C1'-C2'-C3' | 101.4 |
| C2-N3-C4 | 126.8 | C2'-C3'-C4' | 102.1 |
| N3-C4-C5 | 115.4 | C3'-C4'-O4' | 105.7 |
| C4-C5-C6 | 117.6 | C4'-O4'-C1' | 109.8 |
| C5-C6-N1 | 123.1 | C3'-C4'-C5' | 115.1 |
| C2-N1-C1' | 118.4 | O4'-C4'-C5' | 109.1 |
| C6-N1-C1' | 119.9 | C4'-C5'-O5' | 111.4 |
Table 3: Selected Intramolecular Bond Angles of 5-Methyluridine.
Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for 5-Methyluridine in D₂O.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 6 | 7.68 | 140.05 |
| 1' | 5.91 | 91.60 |
| 2' | 4.33 | 76.22 |
| 3' | 4.23 | 71.91 |
| 4' | 4.10 | 86.81 |
| 5' | 3.91, 3.81 | 63.50 |
| 5-CH₃ | 1.88 | 14.23 |
Table 4: ¹H and ¹³C NMR Chemical Shifts of 5-Methyluridine in D₂O.[5]
Mass spectrometry data for 5-Methyluridine typically shows a prominent molecular ion peak and characteristic fragmentation patterns. The table below lists some of the major fragments observed in LC-ESI-QTOF mass spectrometry in negative ion mode.[6]
| m/z | Relative Intensity | Putative Fragment |
| 257.0783 | 999 | [M-H]⁻ |
| 214.0727 | 28 | [M-H-C₂H₃O]⁻ |
| 167.0461 | 26 | [M-H-C₃H₅O₂]⁻ |
| 71.0141 | 10 | [C₃H₃O₂]⁻ |
Table 5: Key Fragments from LC-ESI-QTOF Mass Spectrometry of 5-Methyluridine.[6]
Experimental Protocols
Enzymatic Synthesis of 5-Methyluridine
This protocol outlines an efficient enzymatic synthesis method.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing adenosine, thymine, and phosphate in a suitable buffer.
-
Enzyme Addition: Add a combination of adenosine deaminase (ADA), purine nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine oxidase (XOD) to the reaction mixture.
-
Incubation: Incubate the reaction mixture under optimal temperature and pH conditions.
-
Reaction Progression:
-
ADA converts adenosine to inosine.
-
PUNP and PYNP catalyze the reaction between inosine and thymine to produce 5-Methyluridine and hypoxanthine.
-
XOD converts the by-product hypoxanthine to urate, driving the equilibrium towards the formation of 5-Methyluridine.
-
-
Purification: After the reaction is complete, concentrate the solution and purify the 5-Methyluridine by crystallization from ethanol.
-
Analysis: Confirm the purity and identity of the synthesized 5-Methyluridine using High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.
NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 5-Methyluridine in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Sample Preparation:
-
For biological samples such as urine or cell lysates, perform a solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitute the dried extract in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Quantification: For targeted quantification, use selected reaction monitoring (SRM) with a stable isotope-labeled internal standard for the highest accuracy and precision.
Biological Significance and Signaling Pathways
5-Methyluridine is a highly conserved modification found in the T-loop of most tRNAs in all domains of life. Its primary role is to stabilize the tertiary structure of the tRNA molecule, which is essential for its proper function in protein synthesis.
The biosynthesis of 5-methyluridine in tRNA is a post-transcriptional modification catalyzed by specific enzymes.
Recent studies have also implicated 5-methyluridine in various cellular processes and diseases. Dysregulation of tRNA modifications, including m5U, has been linked to the development of breast cancer and systemic lupus erythematosus.[7] Furthermore, 5-methyluridine is being investigated as a potential biomarker for cancer diagnosis and prognosis, as its levels can be altered in the urine of cancer patients.[2]
Conclusion
Alpha-5-Methyluridine is a chemically and biologically significant modified nucleoside. Its well-defined structure and the availability of robust analytical methods for its detection and quantification make it an important target for research in molecular biology, drug development, and clinical diagnostics. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
